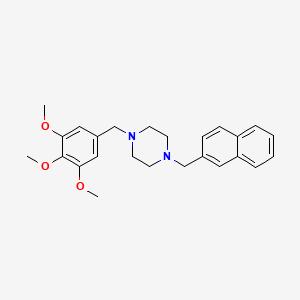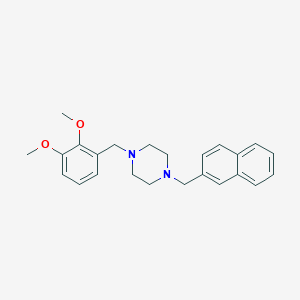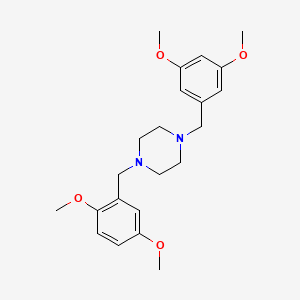![molecular formula C19H22BrClN2O B3575314 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine](/img/structure/B3575314.png)
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
Overview
Description
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of bromine, methoxy, and chlorine substituents on its phenyl rings, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.
Introduction of substituents: The bromine, methoxy, and chlorine substituents can be introduced through various substitution reactions. For instance, bromination and chlorination can be carried out using bromine and chlorine reagents, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzaldehyde, while reduction of the bromine substituent can produce 3-methoxyphenylmethyl-4-[(4-chlorophenyl)methyl]piperazine.
Scientific Research Applications
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Medicine: Piperazine derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of bromine, methoxy, and chlorine substituents can influence its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
- 1-[(3-chloro-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
- 1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Uniqueness
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is unique due to the specific combination of bromine, methoxy, and chlorine substituents on its phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrClN2O/c1-24-19-7-4-16(12-18(19)20)14-23-10-8-22(9-11-23)13-15-2-5-17(21)6-3-15/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAACLOBFONGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-bromophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3575248.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B3575252.png)
![1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B3575260.png)

![1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B3575280.png)
![1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B3575287.png)

![1-benzyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3575299.png)
![1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B3575309.png)


![1-[(PYRIDIN-3-YL)METHYL]-4-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3575329.png)
